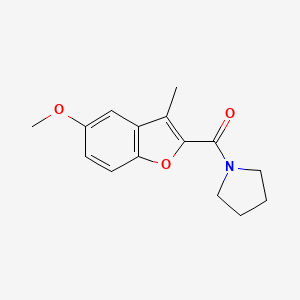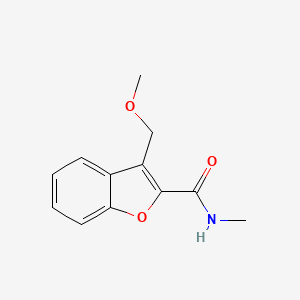
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone, commonly known as 5-MeO-MiPT, is a synthetic compound that belongs to the tryptamine family. It was first synthesized in 1985 and has since been used in scientific research for its unique properties.
Applications De Recherche Scientifique
5-MeO-MiPT has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin receptor, specifically the 5-HT1A and 5-HT2A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 5-MeO-MiPT involves its interaction with the serotonin receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. This results in a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
5-MeO-MiPT has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. It has also been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-MeO-MiPT in lab experiments is its potent agonist activity at the serotonin receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is its relatively short duration of action, which can make it difficult to study long-term effects.
Orientations Futures
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of interest is its potential as a tool for studying the role of the serotonin receptors in various physiological and pathological processes. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-MeO-MiPT and its potential advantages and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 5-MeO-MiPT involves the reaction of 5-methoxy-3-methylbenzofuran-2-carboxylic acid with pyrrolidine and thionyl chloride. This reaction produces 5-MeO-MiPT as a white crystalline powder. The purity of the compound can be increased through recrystallization and purification techniques.
Propriétés
IUPAC Name |
(5-methoxy-3-methyl-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12-9-11(18-2)5-6-13(12)19-14(10)15(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOFIHGRRZGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)


![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)

